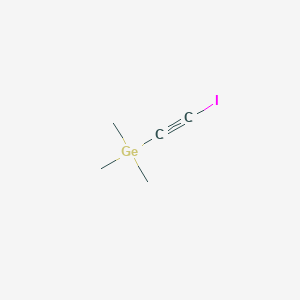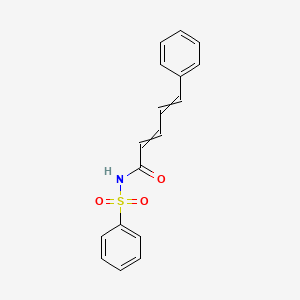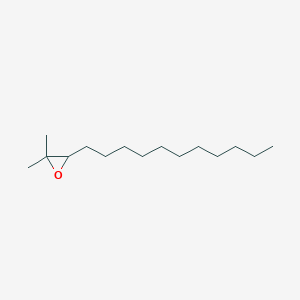
2,2-Dimethyl-3-undecyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-undecyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a branched structure with a dimethyl group at the second carbon and an undecyl chain attached to the third carbon of the oxirane ring. Epoxides are known for their high reactivity, making them valuable intermediates in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-undecyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide in the presence of the peracid.
Another method involves the use of halohydrins, which are converted to epoxides through intramolecular cyclization. This process often requires a base such as sodium hydroxide to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-undecyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions result in a variety of products depending on the nucleophile involved.
科学的研究の応用
2,2-Dimethyl-3-undecyloxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: Epoxides are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of epoxide-containing compounds in drug development.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-undecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity underlies its utility in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
2,2-Dimethyl-3-undecyloxirane can be compared with other epoxides such as:
Ethylene oxide: A simpler epoxide with a two-carbon chain, widely used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another common epoxide used in the production of polyurethanes and as a fumigant.
Styrene oxide: An aromatic epoxide used in the synthesis of pharmaceuticals and as a precursor to other chemicals.
The uniqueness of this compound lies in its branched structure and longer carbon chain, which can influence its reactivity and applications compared to simpler epoxides.
特性
CAS番号 |
62885-94-3 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC名 |
2,2-dimethyl-3-undecyloxirane |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16-14/h14H,4-13H2,1-3H3 |
InChIキー |
PQHVOISORICQDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1C(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


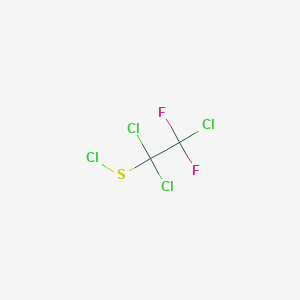

![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


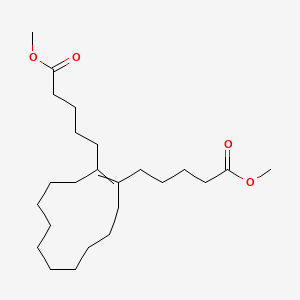

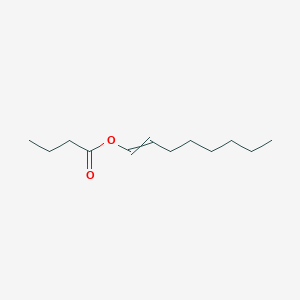

![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
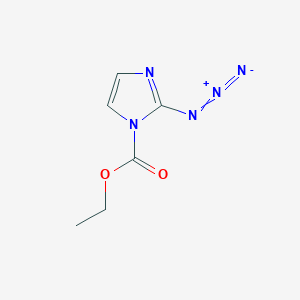
silane](/img/structure/B14515770.png)
